molecular formula C10H16N10OS2 B12067517 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine CAS No. 5412-35-1

6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B12067517
CAS No.: 5412-35-1
M. Wt: 356.4 g/mol
InChI Key: VUMWETAGMWMFET-UHFFFAOYSA-N
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Description

6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine is a bis-triazine derivative characterized by two 1,3,5-triazine cores connected via a flexible thioether-ethoxy-thioether linker. The compound’s synthesis involves coupling 4,6-diamino-1,3,5-triazine-2-thiol derivatives with ethylene glycol-based linkers, as described in studies on structurally related triazine derivatives . Its symmetrical design enhances binding affinity to biological targets, such as DNA or enzymes involved in nucleotide metabolism, though specific mechanistic data for this compound remain under investigation .

Properties

CAS No.

5412-35-1

Molecular Formula

C10H16N10OS2

Molecular Weight

356.4 g/mol

IUPAC Name

6-[2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H16N10OS2/c11-5-15-6(12)18-9(17-5)22-3-1-21-2-4-23-10-19-7(13)16-8(14)20-10/h1-4H2,(H4,11,12,15,17,18)(H4,13,14,16,19,20)

InChI Key

VUMWETAGMWMFET-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NC(=NC(=N1)N)N)OCCSC2=NC(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves several steps. One common method includes the reaction of 2,4-diamino-1,3,5-triazine with ethylene oxide and thiourea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine rings into more reactive intermediates.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups on the triazine rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of triazine compounds exhibit notable anticancer properties. For instance, compounds similar to 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine have been synthesized and tested for their ability to inhibit tumor growth. A study indicated that triazine derivatives demonstrated significant in vitro activity against various cancer cell lines, including melanoma and breast cancer cells .

Mechanism of Action

The anticancer activity is primarily attributed to the inhibition of key enzymes involved in DNA synthesis and repair. The presence of amino groups in the triazine structure enhances its ability to interact with biological targets. For example:

CompoundCell LineGI50 (M)TGI (M)
6-[...]MALME-3 M3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}
6-[...]MCF-71.0×1071.0\times 10^{-7}5.0×1065.0\times 10^{-6}

This table illustrates the potency of triazine derivatives against specific cancer cell lines.

Agricultural Applications

Herbicide Development

The structure of triazines has been exploited in the development of herbicides due to their ability to inhibit photosynthesis in plants. Compounds with similar frameworks have been shown to effectively control weed populations while minimizing harm to crops . The dual functionality of the sulfanyl and ethoxy groups enhances the herbicidal activity.

Field Trials

Field trials have demonstrated that formulations containing triazine derivatives can reduce weed biomass significantly compared to untreated controls. For example:

TreatmentWeed Biomass Reduction (%)
Triazine Derivative A75%
Triazine Derivative B60%
Control0%

These results indicate the effectiveness of these compounds in agricultural settings.

Materials Science

Polymer Synthesis

Triazines are also being explored for their potential in polymer chemistry. The ability of these compounds to act as cross-linking agents can enhance the mechanical properties of polymers. Research has indicated that incorporating triazine structures into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

A recent study focused on the synthesis of a polymer composite using a triazine derivative as a cross-linker:

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20030
Triazine Composite25045

The data demonstrates significant improvements in both thermal stability and mechanical strength when triazine derivatives are utilized.

Mechanism of Action

The mechanism of action of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves its interaction with molecular targets through its triazine rings and ethylenethio linkages. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s ability to form stable complexes with metal ions also contributes to its unique properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bis-Triazine Derivatives

Compound Linker Type Molecular Weight (g/mol) Key Properties
Target Compound Thioether-ethoxy-thioether ~426* Flexible, moderate solubility
6,6'-(2,1-Phenylene)bis-triazine Phenylene 346.3 Rigid, high thermal stability
6-[(dimethoxyphosphinothioylthio)methyl]-1,3,5-triazine-2,4-diamine (Menazon) Phosphorodithioate 293.3 Pesticidal activity, hydrolytically unstable

*Calculated based on molecular formula.

Functional Group Variations

  • Menazon (6-[(dimethoxyphosphinothioylthio)methyl]-1,3,5-triazine-2,4-diamine): Incorporates a phosphorodithioate group instead of thioether-ethoxy chains. This substitution enhances pesticidal activity by inhibiting acetylcholinesterase but reduces stability under alkaline conditions .
  • Atrazine (6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine) : A chloro-substituted triazine herbicide with distinct selectivity for plant photosynthesis inhibition. The absence of thioether linkages in atrazine highlights how substituents dictate environmental persistence and toxicity profiles .

Comparison with Anticancer Triazine Derivatives

The target compound shares structural motifs with antitumor triazines reported in , such as 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile derivatives (e.g., compounds 19–27). Key differences include:

  • Bioactivity: Derivatives with nitrile groups (e.g., compound 19) exhibit IC50 values of 1.2–3.8 µM against leukemia cell lines, while the target compound’s activity remains unquantified but is hypothesized to depend on its dual-triazine interaction with DNA minor grooves .

Comparison with Triazine-Based Pesticides

Triazine pesticides often feature chloro, methoxy, or alkylamino substituents:

  • Secbumeton (N-ethyl-6-methoxy-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine) : A herbicide with a methoxy group at position 6 and branched alkyl chains, demonstrating soil persistence (>60 days) due to reduced hydrolytic susceptibility .
  • Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A sulfonylurea herbicide with a triazine core, highlighting the role of sulfonyl groups in enzyme inhibition .

Table 2: Functional Comparison with Pesticidal Triazines

Compound Substituents Application Key Mechanism
Target Compound Thioether-ethoxy-thioether Anticancer (proposed) DNA interaction (hypothesized)
Menazon Phosphorodithioate Insecticide Acetylcholinesterase inhibition
Atrazine Chloro, alkylamino Herbicide Photosystem II inhibition

Biological Activity

The compound 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine is a derivative of the 1,3,5-triazine scaffold known for its diverse biological activities. This compound is notable for its potential applications in pharmacology and biochemistry due to the presence of the diamino-triazine moiety, which has been linked to various therapeutic effects.

  • Molecular Formula : C11H16N6O2S2
  • Molecular Weight : 320.41 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of compounds containing the 1,3,5-triazine core has been extensively studied. These compounds exhibit a range of activities including anticancer properties, enzyme inhibition, and receptor modulation.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,5-triazines possess significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to our target exhibit cytotoxic effects against various cancer cell lines. A study highlighted that triazine derivatives can inhibit tumor growth by inducing apoptosis in melanoma cells with a GI50 value as low as 3.3×1083.3\times 10^{-8} M .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes:

  • NADPH oxidase 4 inhibitors have been identified among similar triazine derivatives . This enzyme is involved in oxidative stress and inflammation pathways.
  • Beta-secretase (BACE1) inhibition has also been explored with triazine derivatives demonstrating modest inhibitory effects .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Antidiabetic Properties :
    • A related compound demonstrated significant reductions in blood glucose levels in type 2 diabetic rats . This suggests that modifications to the triazine structure can enhance metabolic effects.
  • Melanoma Treatment :
    • The compound CRO15 showed potent anticancer effects through activation of AMPK pathways and inhibition of MELK kinase . Such mechanisms are crucial for developing targeted cancer therapies.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
MR100AnticancerSelective interaction with prion proteins
MD568AntidiabeticDecreases blood glucose levels
CRO15AnticancerAMPK pathway activation
19AntitumorMelanoma cell line inhibition

The biological activities associated with 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine can be attributed to:

  • Interference with cellular signaling pathways , particularly those involved in cell proliferation and survival.
  • Modulation of enzyme activity , affecting metabolic processes related to cancer and diabetes.

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